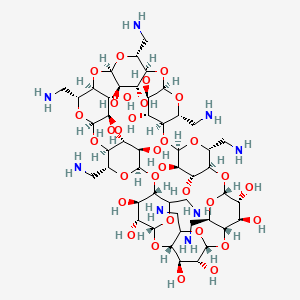![molecular formula C8H5N3 B13672160 Pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B13672160.png)
Pyrrolo[1,2-b]pyridazine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-b]pyridazine-3-carbonitrile is a heterocyclic compound that contains both pyrrole and pyridazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyrrolo[1,2-b]pyridazine-3-carbonitrile can be synthesized through a 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate . The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification . The structures of the compounds are confirmed by elemental analyses and IR, 1H-NMR, 13C-NMR, and X-ray diffraction data .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned cycloaddition reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolo[1,2-b]pyridazine-3-carbonitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, methyl/ethyl propiolate, and alkaline hydrolysis agents . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[1,2-b]pyridazine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Pyrrolo[1,2-b]pyridazine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is explored for its use in the development of new materials with specific properties.
Biological Research: The compound’s interactions with biological systems are investigated to understand its potential effects and applications.
Mecanismo De Acción
The mechanism of action of Pyrrolo[1,2-b]pyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies on its mechanism of action are ongoing to fully elucidate its effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-b]pyridine: Known for its potent activities against fibroblast growth factor receptors (FGFRs).
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
Uniqueness
Pyrrolo[1,2-b]pyridazine-3-carbonitrile is unique due to its specific ring structure and the presence of a carbonitrile group, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H5N3 |
|---|---|
Peso molecular |
143.15 g/mol |
Nombre IUPAC |
pyrrolo[1,2-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C8H5N3/c9-5-7-4-8-2-1-3-11(8)10-6-7/h1-4,6H |
Clave InChI |
RRDUCQFUFXBIPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C1)C=C(C=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672084.png)



![Methyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13672105.png)






![[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13672147.png)
![7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole](/img/structure/B13672162.png)

